molecular formula C15H26 B107765 2,6,10-Trimethyldodeca-2,6,10-triene CAS No. 7681-88-1

2,6,10-Trimethyldodeca-2,6,10-triene

Cat. No.: B107765
CAS No.: 7681-88-1
M. Wt: 206.37 g/mol
InChI Key: JXBSHSBNOVLGHF-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodeca-2,6,10-triene is a sesquiterpene with the molecular formula C15H26. It is characterized by its three double bonds located at the 2nd, 6th, and 10th positions of the dodeca chain, and three methyl groups attached to the 2nd, 6th, and 10th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyldodeca-2,6,10-triene can be synthesized through several chemical routes. One common method involves the hydrogenation of dodeca-2,6,10-triene, followed by purification to obtain the desired product . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include additional steps such as distillation and crystallization to further purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6,10-Trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.

    Substitution: Halogens like Br2 and Cl2 under controlled conditions.

Major Products:

Scientific Research Applications

2,6,10-Trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in signaling pathways, leading to various physiological effects. The compound’s ability to undergo cyclization reactions catalyzed by enzymes like squalene-hopene cyclase (SHC) further highlights its role in biosynthetic pathways .

Comparison with Similar Compounds

    Farnesane: A hydrogenated derivative of 2,6,10-trimethyldodeca-2,6,10-triene.

    2,6,10-Trimethyl-2,6,9,11-dodecatetraenal: A related compound with additional double bonds.

    2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol: A derivative with hydroxyl groups

Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of various natural products and its presence in essential oils further distinguish it from other similar compounds .

Properties

IUPAC Name

2,6,10-trimethyldodeca-2,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSHSBNOVLGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998135
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-88-1
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,6,10-trimethyldodeca-2,6,10-triene in a biological context?

A1: this compound serves as a key structural component in various natural products. Notably, it acts as a precursor in the biosynthesis of polyprenols, which are long-chain isoprenoid alcohols found in diverse organisms. For instance, betulaprenols, isolated from birch trees, are built upon a repetitive this compound unit framework. [] Additionally, this compound has been identified in the essential oil of Santalum spicatum, known for its termite attractant properties. []

Q2: How is this compound utilized in chemical synthesis?

A2: this compound acts as a valuable starting material for synthesizing more complex molecules. Researchers have successfully employed this compound and its derivatives to create the fundamental core structure of hongoquercin meroterpenoids using squalene-hopene cyclase as a biocatalyst. [] This approach highlights the potential of this compound in producing intricate natural product-like structures with potential biological activities.

Q3: Has this compound demonstrated any biological activity?

A3: While this compound itself has not been extensively studied for specific biological activities, its presence in Santalum spicatum oil, which exhibits termite attractant properties, suggests potential ecological roles and interactions. [] Further research is needed to delve into its specific mechanisms of action and potential applications in pest control or chemical ecology.

Q4: Are there any known methods for synthesizing this compound?

A4: Yes, this compound can be synthesized through the reduction of a mixture of cis- and trans-farnesyl acetate. [] This synthetic route provides access to both the 10-cis and 10-trans isomers of the compound, enabling further investigation of their individual properties and potential applications.

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